molecular formula C21H11F4N5O B10923420 5-(4-Fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10923420
M. Wt: 425.3 g/mol
InChI Key: QVBXJCCANUDYQT-UHFFFAOYSA-N
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Description

5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with fluorophenyl and trifluoromethyl groups, and an oxadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

The synthesis of 5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the formation of the oxadiazole ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The oxadiazole ring contributes to its stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and oxadiazole-containing molecules. Compared to these, 5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Examples of similar compounds are 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and PHTPP .

Properties

Molecular Formula

C21H11F4N5O

Molecular Weight

425.3 g/mol

IUPAC Name

5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C21H11F4N5O/c22-14-8-6-12(7-9-14)15-10-17(21(23,24)25)30-18(26-15)11-16(28-30)20-27-19(29-31-20)13-4-2-1-3-5-13/h1-11H

InChI Key

QVBXJCCANUDYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

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